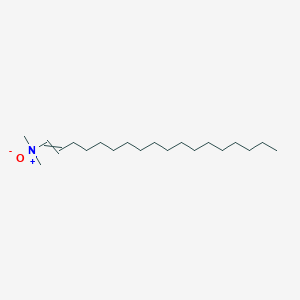
N,N-Dimethyloctadec-1-en-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyloctadec-1-en-1-amine N-oxide is an organic compound with the molecular formula C20H41NO. It is a tertiary amine oxide, which means it contains a nitrogen atom bonded to three carbon atoms and an oxygen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadec-1-en-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethyloctadec-1-en-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the efficient conversion of the amine to the amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The use of stabilizers and catalysts may also be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine using reducing agents.
Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations for its surfactant properties.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldodecylamine N-oxide: This compound has a shorter carbon chain compared to N,N-Dimethyloctadec-1-en-1-amine N-oxide and is used in similar applications.
N,N-Dimethyldecylamine N-oxide: Another similar compound with an even shorter carbon chain, used as a surfactant in various applications.
Uniqueness
This compound is unique due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules compared to its shorter-chain counterparts .
Properties
CAS No. |
34424-62-9 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-dimethyloctadec-1-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3 |
InChI Key |
FCBNKNCHUKQWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















